![molecular formula C18H17NO4 B2631175 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 708294-21-7](/img/structure/B2631175.png)

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

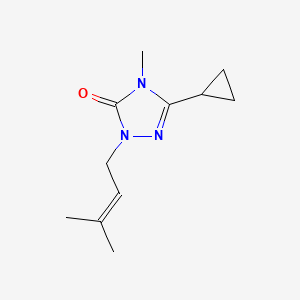

The compound “1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The methoxyphenoxy group suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to the rest of the molecule via an ether linkage (-O-) .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the indole ring system, along with the additional substituents. Techniques such as NMR and X-ray crystallography could be used to determine the structure .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would depend on the specific structure of the compound .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of heterocyclic compounds, such as 4,11-diaminonaphtho[2,3-f]indole-5,10-dione, indicating its role in nucleophilic substitution reactions. These reactions are foundational in creating N-alkyl or N-aryl derivatives, demonstrating the compound's utility in diversifying molecular structures in chemical research (Shchekotikhin, Luzikov, Buyanov & Preobrazhenskaya, 2006).

Crystallography and Molecular Geometry

The compound has been analyzed for its crystal structure, showing the geometric relationship between its 1H-indole-2,3-dione unit and propyl substituent. This kind of analysis is crucial for understanding molecular interactions and properties, which is vital in fields like material science and pharmacology (Qachchachi, Rodi, Haoudi, Essassi, Capet & Zouihri, 2016).

Photolytic Behavior Study

The compound's photolytic behavior has been a subject of study, specifically its UV absorption characteristics. Such studies are fundamental in the development of UV absorbers in pharmaceuticals and cosmetics, highlighting the compound's potential application in product formulation and safety testing (Dimitrijević, Cvetković, Radovanovic, Nikolić & Radovanović, 2016).

Chemical Sensing Applications

The compound has been studied for its sensing capabilities, particularly for selective detection of metal ions like Fe3+. This indicates its potential use in the development of chemical sensors, which are essential in environmental monitoring, industrial processes, and diagnostic applications (Fahmi, Kurniawan, Yuliati & Lintang, 2019).

Antimicrobial and Anticorrosion Studies

The compound and its derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. It's also been studied for its anticorrosion properties, which are critical in material preservation and extending the lifespan of metal-based structures (Ashok, Ganesh, Lakshmi & Ravi, 2015).

Mechanism of Action

Target of Action

The primary target of the compound 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily and is predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels .

Biochemical Pathways

The compound 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione affects the lipid metabolism pathway . By binding to PPAR-α, it regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This leads to downstream effects such as the reduction of plasma triglyceride levels and the increase of HDL cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The dosage can be adjusted according to age and symptoms .

Result of Action

The molecular and cellular effects of the action of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione include the regulation of the expression of target genes involved in lipid metabolism . This leads to a decrease in plasma triglyceride levels and an increase in HDL cholesterol levels .

Action Environment

It is known that the compound is administered orally , suggesting that factors such as diet and gastrointestinal health may potentially influence its action and efficacy.

Safety and Hazards

properties

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-15-9-4-5-10-16(15)23-12-6-11-19-14-8-3-2-7-13(14)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSNKWIBLPJCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Methoxyphenoxy)propyl]indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2631095.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)

![5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2631115.png)